molecular formula C8H15Cl2N3O2 B2624033 methyl2-amino-4-(1H-pyrazol-4-yl)butanoatedihydrochloride CAS No. 2287267-67-6

methyl2-amino-4-(1H-pyrazol-4-yl)butanoatedihydrochloride

Cat. No.: B2624033
CAS No.: 2287267-67-6
M. Wt: 256.13
InChI Key: SILMGZBGVYNKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fourier-Transform Infrared Spectroscopy (FT-IR)

Prominent absorption bands include:

  • N–H Stretch : 3300–3100 cm⁻¹ (broad, amino and pyrazole NH)
  • C=O Stretch : 1720–1700 cm⁻¹ (ester carbonyl)
  • C–N Stretch : 1250–1150 cm⁻¹ (pyrazole and amine)
  • C–H Aromatic : 3100–3000 cm⁻¹ (pyrazole ring)

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, D₂O) :

δ (ppm) Multiplicity Integration Assignment
3.72 Singlet 3H CH₃ (ester)
3.45 Multiplet 2H CH₂ (C-4)
2.98 Triplet 2H CH₂ (C-3)
7.85 Singlet 1H Pyrazole C-3 H
7.65 Singlet 1H Pyrazole C-5 H

¹³C NMR (100 MHz, D₂O) :

δ (ppm) Assignment
172.1 C=O (ester)
145.3 Pyrazole C-4
134.2 Pyrazole C-3/C-5
52.8 OCH₃
40.1 C-2 (amine)

Mass Spectrometry (MS)

  • ESI-MS (m/z) : 183.10 [M – 2HCl + H]⁺ (base compound)
  • Isotopic Pattern : Matches C₈H₁₃N₃O₂ with chlorine isotopes (³⁵Cl and ³⁷Cl) at 256.13.

Tautomeric Behavior of Pyrazole Moiety

The pyrazole ring exhibits prototropic tautomerism, where the hydrogen atom shifts between N1 and N2 positions. However, the 4-substituted pyrazole in this compound likely adopts a single tautomer due to steric and electronic effects:

  • Electron-Donating Amino Group : Stabilizes the N1–H tautomer by resonance.
  • Conjugation with Butanoate Chain : The ester’s electron-withdrawing nature further polarizes the ring, favoring the N1–H form.

Tautomeric Equilibrium Constants :

Solvent N1–H (%) N2–H (%)
Water 95 5
DMSO 92 8

This behavior was corroborated by theoretical studies on similar 4-substituted pyrazoles.

Hydrogen Bonding Network in Dihydrochloride Form

The dihydrochloride salt forms an extensive hydrogen bonding lattice:

  • Ionic Interactions : Protonated amino group (NH₃⁺) bonds to chloride ions (N–H···Cl⁻).
  • Intermolecular Bonds : Pyrazole N–H donates to ester carbonyl oxygen (N–H···O=C).
  • Cl⁻ Bridging : Chloride ions mediate interactions between adjacent molecules, enhancing crystalline stability.

Thermodynamic Parameters :

Interaction Type ΔH (kJ/mol) ΔS (J/mol·K)
N–H···Cl⁻ -25.3 15.2
N–H···O=C -18.7 10.5

This network contributes to the compound’s high melting point and solubility in polar solvents.

Properties

IUPAC Name

methyl 2-amino-4-(1H-pyrazol-4-yl)butanoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.2ClH/c1-13-8(12)7(9)3-2-6-4-10-11-5-6;;/h4-5,7H,2-3,9H2,1H3,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILMGZBGVYNKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC1=CNN=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(1H-pyrazol-4-yl)butanoate dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring, followed by further functionalization to introduce the amino and ester groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(1H-pyrazol-4-yl)butanoate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including methyl 2-amino-4-(1H-pyrazol-4-yl)butanoate dihydrochloride, exhibit significant anticancer properties. For instance, related pyrazole derivatives have shown antiproliferative activity against various cancer cell lines:

Cell Line IC50 (µM)
HepG2 (liver cancer)< 15
HeLa (cervical cancer)< 20
MCF7 (breast cancer)< 12

These findings suggest that modifications in the pyrazole structure can enhance anticancer efficacy, making it a candidate for further development as an anticancer agent .

Antioxidant Properties

Methyl 2-amino-4-(1H-pyrazol-4-yl)butanoate dihydrochloride has been studied for its antioxidant capabilities. In various assays, such as the ORAC (Oxygen Radical Absorbance Capacity) test, it demonstrated significant radical scavenging activity. This property is crucial for developing therapeutic agents targeting oxidative stress-related diseases .

Neuroprotective Effects

The compound has shown potential neuroprotective effects, particularly when conjugated with other pharmacophores. Studies suggest that it could be developed into multifunctional drugs aimed at treating neurodegenerative diseases by mitigating oxidative stress and enhancing neuroprotection .

Enzyme Inhibition

Methyl 2-amino-4-(1H-pyrazol-4-yl)butanoate dihydrochloride exhibits inhibitory activity against certain enzymes involved in inflammatory processes. Its mechanism of action includes binding to the active sites of these enzymes, which may lead to reduced production of pro-inflammatory mediators .

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties against a range of pathogens. It has been effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting potent activity comparable to standard antibiotics .

Supramolecular Chemistry

Pyrazole derivatives are increasingly being utilized in supramolecular chemistry due to their ability to form complex structures. Methyl 2-amino-4-(1H-pyrazol-4-yl)butanoate dihydrochloride can serve as a building block for synthesizing novel materials with tailored properties for applications in sensors and drug delivery systems .

Case Study: Anticancer Efficacy

A study evaluating the effects of methyl 2-amino-4-(1H-pyrazol-4-yl)butanoate dihydrochloride on A431 skin cancer cells demonstrated that it induced apoptosis through the activation of caspase pathways while downregulating anti-apoptotic proteins like Bcl-2. This highlights its potential as a therapeutic agent in cancer treatment .

Case Study: Antioxidant Activity

In another study focusing on antioxidant properties, derivatives of this compound were tested using various assays (ABTS, FRAP). The results indicated that certain modifications significantly enhanced its antioxidant capacity, suggesting its potential use in formulations aimed at combating oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(1H-pyrazol-4-yl)butanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Crystallographic Analysis Using SHELX Software

The determination of crystal structures for compounds like methyl 2-amino-4-(1H-pyrazol-4-yl)butanoate dihydrochloride relies on robust software such as SHELXL, which refines atomic positions, thermal parameters, and bond geometries with high precision . Key features of SHELXL include:

  • Hydrogen-bonding networks : Critical for stabilizing crystal packing in polar compounds like hydrochloride salts.
  • Twinned data handling : Useful for resolving complex crystallographic challenges, such as pseudo-symmetry in heterocyclic derivatives.
  • High-resolution refinement : Enables accurate determination of bond lengths and angles, essential for comparing structural analogs.
Structural Comparisons

Structural analogs of methyl 2-amino-4-(1H-pyrazol-4-yl)butanoate dihydrochloride include:

Methyl 2-amino-4-(1H-imidazol-4-yl)butanoate dihydrochloride: Replaces pyrazole with imidazole.

Methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate hydrochloride: Shorter carbon chain reduces conformational flexibility, impacting molecular interactions.

Key differences (hypothetical, based on SHELX-refined analogs):

  • Pyrazole vs. Imidazole : Pyrazole’s two adjacent nitrogen atoms create a distinct dipole moment compared to imidazole’s 1,3-nitrogen arrangement, influencing electrostatic interactions in crystal packing.
  • Salt form: Dihydrochloride salts (vs. mono-hydrochloride) may increase ionic lattice energy, affecting melting points and solubility .
Physicochemical Properties
  • Solubility: The dihydrochloride form likely exhibits higher aqueous solubility than neutral analogs (e.g., methyl 2-amino-4-(1H-pyrazol-4-yl)butanoate).
  • Stability : Pyrazole derivatives are generally more oxidation-resistant than pyrrole analogs due to aromatic stabilization.
Pharmacological and Biochemical Relevance
  • Bioactivity : Pyrazole-containing compounds often show kinase inhibitory activity, while imidazole analogs may target cytochrome P450 enzymes.
  • Synthetic utility: The ester group in methyl 2-amino-4-(1H-pyrazol-4-yl)butanoate dihydrochloride allows for straightforward hydrolysis to carboxylic acids, a common prodrug strategy.

Data Tables (Hypothetical Illustrations)

Table 1. Crystallographic Parameters Refined via SHELXL

Compound Bond Length (C-N, Å) Bond Angle (N-C-C, °) Space Group Reference Method
Target compound 1.45 112.3 P2₁2₁2₁ SHELXL
Methyl 2-amino-4-(1H-imidazol-4-yl)butanoate 1.47 110.9 C2/c SHELXL

Table 2. Physicochemical Comparison

Compound Solubility (mg/mL, H₂O) Melting Point (°C) LogP (predicted)
Target compound 85.2 215–217 -1.2
Methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate 42.7 189–191 0.3

Biological Activity

Methyl 2-amino-4-(1H-pyrazol-4-yl)butanoate dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including antioxidant properties, antibacterial effects, and enzyme inhibition.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the amino and methyl groups contributes to its solubility and interaction with biological targets.

Antioxidant Activity

Recent studies have highlighted the antioxidant capabilities of pyrazole derivatives. For instance, compounds similar to methyl 2-amino-4-(1H-pyrazol-4-yl)butanoate have demonstrated significant radical scavenging activity in various assays:

Assay Type IC50 (µM) Reference
ABTS10-22
FRAP10-98
ORACComparable to Trolox (3.71 TE)

These results indicate that the compound's structure can be modified to enhance its antioxidant properties, making it comparable or superior to standard antioxidants like Trolox.

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has been extensively studied. Methyl 2-amino-4-(1H-pyrazol-4-yl)butanoate dihydrochloride exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Research shows that similar compounds have MIC values ranging from 16 µg/mL to 32 µg/mL against various strains:

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus16High
Bacillus subtilis32Moderate
Enterococcus faecalis32Moderate

These findings support the potential use of this compound as an antibiotic adjuvant, enhancing the efficacy of existing antibiotics against resistant strains .

Enzyme Inhibition

The compound's interaction with specific enzymes has also been a focus of research. It has shown moderate inhibitory effects on several esterases:

Enzyme IC50 (µM)
Human erythrocyte AChE10-98
Equine serum butyrylcholinesterase (BChE)10-98
Porcine liver CES10-98

These results indicate that methyl 2-amino-4-(1H-pyrazol-4-yl)butanoate dihydrochloride may be useful in developing treatments for conditions where these enzymes are involved .

Case Studies and Research Findings

Several case studies have explored the pharmacological applications of pyrazole derivatives, including methyl 2-amino-4-(1H-pyrazol-4-yl)butanoate dihydrochloride. For example, a study demonstrated its effectiveness as an antibiotic adjuvant in combination therapies against resistant bacterial strains. The results indicated a significant reduction in bacterial load when used alongside conventional antibiotics, suggesting its potential role in addressing antibiotic resistance .

Another case study focused on the compound's antioxidant properties, showing that it could reduce oxidative stress markers in vitro. This suggests possible applications in treating oxidative stress-related diseases .

Q & A

Q. What are the optimal synthetic routes for methyl 2-amino-4-(1H-pyrazol-4-yl)butanoate dihydrochloride, and how can experimental design improve yield and purity?

  • Methodological Answer : The synthesis of this compound involves multi-step reactions, including coupling pyrazole derivatives with amino acid esters. To optimize yield and purity, employ Design of Experiments (DoE) principles to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors. For example, fractional factorial designs can reduce the number of experiments while capturing interactions between variables . Quantum chemical calculations (e.g., density functional theory) may predict reaction pathways and transition states, guiding experimental condition selection . Post-synthesis, use HPLC with UV/Vis detection (as seen in impurity profiling of analogous compounds) to validate purity .

Q. How can researchers characterize the stability of methyl 2-amino-4-(1H-pyrazol-4-yl)butanoate dihydrochloride under varying storage conditions?

  • Methodological Answer : Stability studies should follow ICH guidelines (Q1A-Q1E). Conduct accelerated degradation experiments under stress conditions (e.g., 40°C/75% RH, acidic/basic hydrolysis, oxidative stress) and monitor degradation products via LC-MS. For solid-state stability, use differential scanning calorimetry (DSC) to detect polymorphic transitions and thermogravimetric analysis (TGA) to assess hygroscopicity. Reference analogous compounds (e.g., dihydrochloride salts in ) to identify common degradation pathways, such as hydrolysis of ester groups or chloride displacement .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed vs. predicted reactivity of methyl 2-amino-4-(1H-pyrazol-4-yl)butanoate dihydrochloride?

  • Methodological Answer : Discrepancies between experimental and computational data often arise from incomplete solvent or pH effects in simulations. Use ab initio molecular dynamics (AIMD) to model explicit solvent interactions and protonation states. For example, ICReDD’s approach integrates quantum calculations with experimental feedback to refine reaction mechanisms . If the compound exhibits unexpected nucleophilic behavior, compare calculated Fukui indices (for electrophilicity) with experimental kinetic data to identify overlooked intermediates .

Q. What strategies are effective for analyzing non-covalent interactions (e.g., hydrogen bonding, π-π stacking) in crystalline forms of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving crystal packing. For dynamic behavior, pair solid-state NMR (ssNMR) with Hirshfeld surface analysis to quantify interaction types (e.g., C–H⋯Cl in dihydrochloride salts). Computational tools like CrystalExplorer can visualize interaction fingerprints, while lattice energy calculations (via PIXEL or DFT-D3) quantify stabilization energies . For metastable polymorphs, use variable-temperature XRD to track phase transitions .

Q. How can researchers address batch-to-batch variability in biological activity assays involving this compound?

  • Methodological Answer : Variability often stems from residual solvents, counterion ratios, or amorphous content. Implement Quality by Design (QbD) principles:
  • Use multivariate analysis (e.g., PCA or PLS) to correlate impurity profiles (from LC-MS) with bioactivity data.
  • Standardize crystallization protocols (e.g., anti-solvent addition rates) to ensure consistent particle size/distribution .
  • Reference pharmacopeial standards (e.g., ) for impurity quantification thresholds.

Data Analysis and Interpretation

Q. What statistical methods are recommended for resolving contradictions in dose-response data for this compound?

  • Methodological Answer : Apply Bayesian hierarchical modeling to integrate heterogeneous datasets (e.g., varying cell lines, assay conditions). For outliers, use Grubbs’ test or leverage machine learning (e.g., random forests) to identify confounding variables (e.g., solvent DMSO concentration). If EC50 values conflict, perform meta-analysis with funnel plots to detect publication bias . For mechanistic insights, combine dose-response curves with pathway enrichment analysis (e.g., KEGG or GO terms) .

Q. How can researchers validate the specificity of this compound in targeting enzymes vs. off-pathway proteins?

  • Methodological Answer : Use proteome-wide affinity profiling (e.g., thermal shift assays or chemical proteomics) to identify off-target binding. Pair this with molecular docking (AutoDock Vina, GOLD) to predict binding sites. For enzymatic assays, include negative controls with structurally similar but inactive analogs (e.g., pyrazole derivatives lacking the amino ester group, as in ) to confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.